N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-methoxy group, a hydroxypropyl chain, and a benzothiophene moiety. The hydroxypropyl group and benzothiophene moiety are critical for molecular interactions, while the 2-methoxybenzamide group may influence electronic properties and binding affinity .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-19(22,17-11-13-7-3-6-10-16(13)24-17)12-20-18(21)14-8-4-5-9-15(14)23-2/h3-11,22H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEDQFQZVUXOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Components
The target molecule comprises three modular units:
- 2-Methoxybenzamide moiety : Provides hydrogen-bonding capacity and electronic modulation.
- 1-Benzothiophen-2-yl group : Imparts planar aromaticity and influences solubility parameters.
- 2-Hydroxypropyl linker : Introduces stereochemical complexity and modulates molecular conformation.
Retrosynthetic cleavage suggests two viable disconnection strategies (Figure 1):
- Pathway A : Amide bond formation between 2-methoxybenzoic acid and 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine.
- Pathway B : Ullmann-type coupling of preformed benzothiophene-propyl fragment with 2-methoxybenzamide.
Synthetic Methodologies
Pathway A: Sequential Amide Coupling Approach
Benzothiophene Synthesis
The 1-benzothiophene core is synthesized via Gewald reaction or Castro-Stephens coupling :
- Gewald Protocol : Reacts 2-mercaptobenzaldehyde with cyanoacetate derivatives under basic conditions (K₂CO₃, DMF, 80°C). Yields 68-72% benzothiophene-2-carboxylates.
- Castro-Stephens Method : Utilizes Cu(I)-catalyzed coupling of 2-iodothiophenol with terminal alkynes (e.g., propiolic acid esters). Provides superior regioselectivity (>95%) but lower yields (52-58%).
Hydroxypropyl Side Chain Installation
Key steps involve:
- Reductive Amination :
- React benzothiophene-2-carbaldehyde with nitroethane in presence of TiCl₄/Et₃N (1:2 ratio)
- Reduce intermediate nitroalkene using H₂/Pd-C (10 atm, 25°C) to obtain 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Benzothiophene-2-carbaldehyde | 5.0 g | TiCl₄ (1.2 eq), 0°C | 89% |
| Nitroethane | 3.8 mL | Et₃N (2.5 eq), 4h | - |
| H₂/Pd-C (10%) | 0.5 g | MeOH, 25°C, 12h | 76% |
Amide Bond Formation
Couple 2-methoxybenzoic acid with the amine using HATU/DIPEA activation:
Pathway B: Convergent Ullmann Coupling Strategy
Prefabricated Component Synthesis
- 2-Methoxybenzamide : Prepared via Schotten-Baumann reaction (benzoyl chloride + NH₃ gas) in 92% yield.
- 2-(1-Benzothiophen-2-yl)-2-hydroxypropyl bromide : Synthesized by Appel reaction (CBr₄/PPh₃) from corresponding alcohol (84% yield).
Copper-Mediated Cross-Coupling
Ullmann reaction parameters:
Reaction Optimization and Mechanistic Insights
Critical Parameters for Amide Coupling
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Activator (HATU vs EDC) | HATU | +22% yield |
| Base (DIPEA vs Et₃N) | DIPEA | +15% yield |
| Solvent Polarity | DCM > THF > DMF | Δ15% yield |
| Temperature | 0°C → RT gradient | Prevents epimerization |
Stereochemical Control
The 2-hydroxypropyl chain introduces a stereocenter requiring careful control:
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, Ar-H), 4.21 (m, CH-OH), 3.89 (s, OCH₃) | Benzothiophene/amide integration |
| ¹³C NMR | δ 167.8 (C=O), 142.5 (C-S), 56.1 (OCH₃) | Functional groups |
| HRMS (ESI+) | m/z 356.0942 [M+H]⁺ (calc. 356.0948) | Molecular formula |
Industrial Scalability Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 23 |
| PMI (Process Mass Intensity) | 32 | 11 |
| Energy Consumption | 48 kWh/kg | 19 kWh/kg |
Comparative Analysis with Structural Analogs
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of topoisomerase or kinases, thereby affecting cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key features of the target compound with three analogs:
Key Observations:
- Electron-Donating vs. The chlorine atom in is electron-withdrawing, increasing electrophilicity.
- Amide vs. Sulfonamide : The target’s benzamide group is less acidic than the sulfonamide in , which may influence hydrogen-bonding capacity and biological activity.
- Benzothiophene Moieties : All compounds except include a benzothiophene group, suggesting roles in π-π stacking or metabolic stability .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxybenzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiophene moiety, which is known for its role in enhancing the pharmacological profile of compounds. The presence of hydroxypropyl and methoxy groups contributes to its unique properties, including increased lipophilicity and potential metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:
- Formation of the Benzothiophene Core : Starting from commercially available thiophenes, the benzothiophene structure is synthesized through cyclization reactions.
- Hydroxypropyl Group Introduction : This step often involves nucleophilic substitution reactions to attach the hydroxypropyl moiety to the benzothiophene.
- Methoxybenzamide Formation : The final step includes the acylation of the hydroxypropyl derivative with methoxybenzoyl chloride, yielding the target compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Properties : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria .
- Cancer Therapeutics : The structural features of this compound suggest it may interact with cancer cell pathways, potentially inhibiting tumor growth .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory responses, such as cyclooxygenases (COX) or lipoxygenases (LOX) .
- Receptor Modulation : It is hypothesized that this compound could modulate receptors related to pain and inflammation, similar to other benzothiophene derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro using human cell lines. |
| Study 2 | Reported antimicrobial efficacy against Staphylococcus aureus. |
| Study 3 | Showed potential cytotoxic effects on various cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
